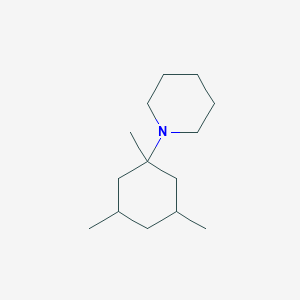![molecular formula C24H43NO2 B12514732 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- CAS No. 748121-24-6](/img/structure/B12514732.png)
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, featuring an amino group and a phenyl group substituted with a tridecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-propanediol with an appropriate amine and a substituted benzyl halide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-: Similar structure but with a shorter alkyl chain.
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]-: Another similar compound with a different alkyl chain length.
2-Amino-2-methyl-1,3-propanediol: A simpler compound with a methyl group instead of a phenyl group.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Properties
CAS No. |
748121-24-6 |
|---|---|
Molecular Formula |
C24H43NO2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2-amino-2-[2-(4-tridecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C24H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-14-16-23(17-15-22)18-19-24(25,20-26)21-27/h14-17,26-27H,2-13,18-21,25H2,1H3 |
InChI Key |
WGZUNRNJZJIWIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


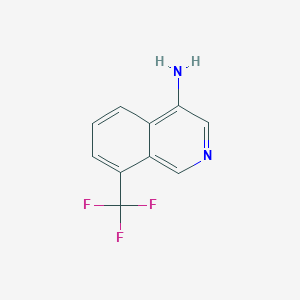
![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
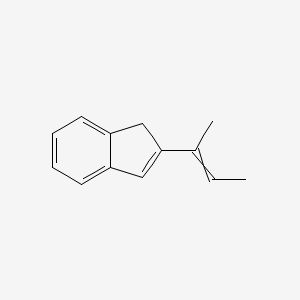
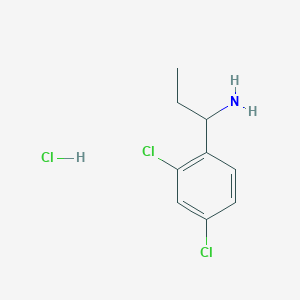
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
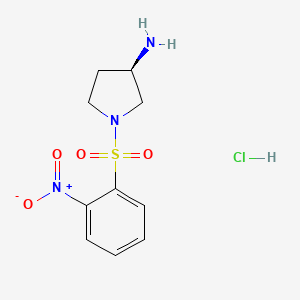
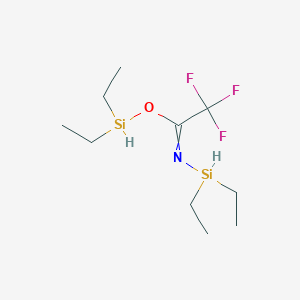
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
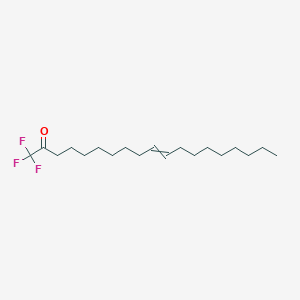
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
